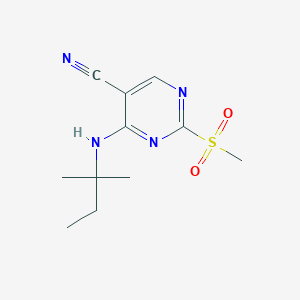
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methylsulfonyl group, a carbonitrile group, and an amino group attached to a 2-methylbutan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Amino Group: The amino group can be attached through a nucleophilic substitution reaction using 2-methylbutan-2-amine.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide precursor using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutan-2-amine: A primary aliphatic amine with similar structural features.
2-Methyl-2-butene: An alkene hydrocarbon with a related structure.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: A compound with a similar amine group.
Uniqueness
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N4O2S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
4-(2-methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H16N4O2S/c1-5-11(2,3)15-9-8(6-12)7-13-10(14-9)18(4,16)17/h7H,5H2,1-4H3,(H,13,14,15) |
InChI Key |
IXNMUDVQZQKEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC1=NC(=NC=C1C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















